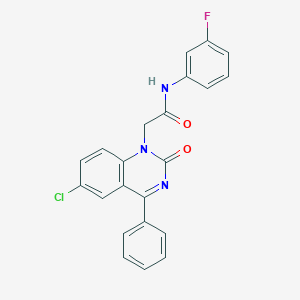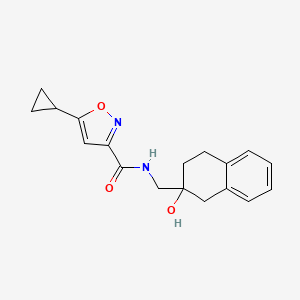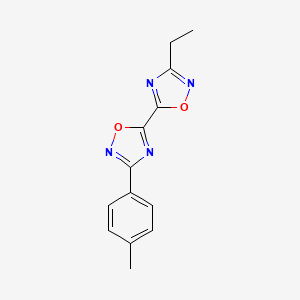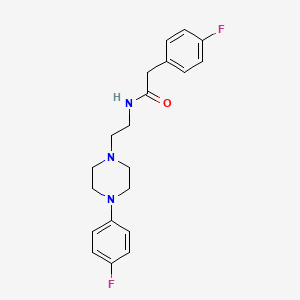![molecular formula C18H19FN2O3 B2937132 (7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(6-isopropoxypyridin-3-yl)methanone CAS No. 2034290-56-5](/img/structure/B2937132.png)
(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(6-isopropoxypyridin-3-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(6-isopropoxypyridin-3-yl)methanone is a synthetic compound
准备方法
Synthetic Routes and Reaction Conditions: : The synthesis of (7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(6-isopropoxypyridin-3-yl)methanone involves several steps. Starting materials, such as 7-fluorobenzo[f][1,4]oxazepine, undergoes nucleophilic substitution reactions with 6-isopropoxypyridine under anhydrous conditions using a strong base like sodium hydride (NaH). The resulting intermediate is then subjected to carbonylation using carbon monoxide (CO) gas in the presence of a suitable catalyst like palladium acetate (Pd(OAc)₂) to form the final product.
Industrial Production Methods: : Industrial production may scale up these reactions, optimizing for yield and purity. Continuous flow reactors and advanced catalysis can enhance efficiency and safety during large-scale synthesis.
化学反应分析
Types of Reactions It Undergoes: : (7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(6-isopropoxypyridin-3-yl)methanone is known to participate in various chemical reactions including:
Oxidation reactions, using oxidizing agents such as potassium permanganate (KMnO₄) to yield corresponding ketones or carboxylic acids.
Reduction reactions, typically involving hydrogenation with catalysts like palladium on carbon (Pd/C) to reduce carbonyl groups to alcohols.
Substitution reactions, especially nucleophilic aromatic substitutions (SNAr) due to the presence of the fluorine atom, which can be replaced by other nucleophiles.
Common Reagents and Conditions: : The reactions generally require specific catalysts, bases or acids, and precise temperature and pressure conditions to proceed efficiently. Solvents like dichloromethane (DCM), ethanol, and tetrahydrofuran (THF) are commonly used.
Major Products Formed: : Depending on the reaction, products can range from hydroxylated derivatives to fully reduced amines or carboxylated compounds.
科学研究应用
Chemistry: : The compound is used as an intermediate in the synthesis of more complex molecules, such as pharmaceutical drugs and agrochemicals.
Biology: : Researchers study its potential interactions with biological macromolecules, such as enzymes and receptors, to understand its bioactivity and therapeutic potential.
Medicine: : (7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(6-isopropoxypyridin-3-yl)methanone is explored for its potential use in medicinal chemistry, particularly in the design of novel drugs for treating various diseases.
Industry: : Its structural features make it useful in material science, where it may be incorporated into polymers or used as a building block for advanced materials.
作用机制
Mechanism: : This compound exerts its effects through interactions with specific molecular targets within cells. For example, it can inhibit certain enzymes or modulate receptor activity, leading to alterations in cellular pathways and physiological effects.
Molecular Targets and Pathways: : The precise targets may include kinases, proteases, or G-protein coupled receptors. By binding to these targets, the compound can influence signal transduction pathways, potentially leading to therapeutic benefits in diseases like cancer or neurological disorders.
相似化合物的比较
Similar Compounds
(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(6-isopropoxypyridin-3-yl)methanone
(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(6-isopropoxypyridin-3-yl)methanone
(7-methoxy-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(6-isopropoxypyridin-3-yl)methanone
Comparison: : (7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(6-isopropoxypyridin-3-yl)methanone stands out due to the presence of the fluorine atom, which can enhance the compound's reactivity and potential bioavailability. The unique combination of its oxazepine and pyridine rings can offer distinct pharmacokinetic properties compared to other similar structures.
There you have it—a deep dive into the world of this compound. Hope you enjoyed the journey!
属性
IUPAC Name |
(7-fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-(6-propan-2-yloxypyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O3/c1-12(2)24-17-6-3-13(10-20-17)18(22)21-7-8-23-16-5-4-15(19)9-14(16)11-21/h3-6,9-10,12H,7-8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZFHZVBAOMZYCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC=C(C=C1)C(=O)N2CCOC3=C(C2)C=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![{[(3,4-DIMETHYLPHENYL)METHYL]CARBAMOYL}METHYL THIOPHENE-3-CARBOXYLATE](/img/structure/B2937049.png)



![N-(3,5-dimethylphenyl)-2-((3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2937053.png)
![3-cinnamyl-9-(3,4-dimethylphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2937057.png)
![N-(4-fluoro-3-nitrophenyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/new.no-structure.jpg)
![2-(2-(Diethylamino)ethyl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2937062.png)
![N-(5-chloro-2-methoxyphenyl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2937063.png)

![1-[3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine](/img/structure/B2937067.png)
![2-{[7-(4-ethoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2937069.png)

